5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a benzhydrylpiperazinyl group and a 3-methoxyphenyl moiety. The benzhydryl group (diphenylmethyl) and the 3-methoxy substituent on the phenyl ring are critical for molecular interactions, such as hydrophobic binding or hydrogen bonding, which may influence bioactivity .
Properties
IUPAC Name |
5-[(4-benzhydrylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N5O2S/c1-21-31-30-35(32-21)29(36)28(38-30)27(24-14-9-15-25(20-24)37-2)34-18-16-33(17-19-34)26(22-10-5-3-6-11-22)23-12-7-4-8-13-23/h3-15,20,26-27,36H,16-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLICUAYOJLBQRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the core thiazolo[3,2-b][1,2,4]triazole structure, followed by the introduction of the piperazine and benzhydryl groups. Key steps may include:
Cyclization Reactions: Formation of the thiazolo[3,2-b][1,2,4]triazole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 4-benzhydrylpiperazin-1-yl and 3-methoxyphenyl groups via nucleophilic substitution reactions.
Methylation: Methylation of the thiazole ring to introduce the 2-methyl group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scalability: Adaptation of laboratory-scale reactions to industrial-scale processes, ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole, similar to the compound , exhibit significant antimicrobial and antifungal properties. Studies have shown that compounds with a triazole ring can effectively inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans . This suggests potential applications in developing new antimicrobial agents.
Pharmacological Properties
The compound's structural components, particularly the benzhydryl piperazine moiety, are known to influence neuropharmacological activities. Benzhydryl piperazines have been investigated for their effects on various neurotransmitter systems, hinting at potential applications in treating neurological disorders .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds. The thiazolo[3,2-b][1,2,4]triazole framework combined with piperazine derivatives has been shown to enhance biological activity. For instance, modifications to the methoxyphenyl group can lead to variations in potency and selectivity against specific biological targets .
Case Studies
Mechanism of Action
The mechanism of action of 5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific targets.
Comparison with Similar Compounds
Structural Comparison with Analogues
Key Structural Features and Analogues
The target compound belongs to a family of thiazolo-triazol-ol derivatives with diverse substituents. Below is a comparative analysis of its structural analogues:
| Compound | Substituent Variations | Key Structural Differences |
|---|---|---|
| Target Compound | Benzhydrylpiperazinyl, 3-methoxyphenyl | Central benzhydryl group enhances lipophilicity; 3-methoxy improves solubility . |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b]triazol-6-ol | 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl | Chlorine atom increases electronegativity; ethoxy group extends metabolic stability. |
| 5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b]triazol-6-ol | Benzylpiperazinyl, p-tolyl (methylphenyl) | Benzyl group reduces steric hindrance; p-tolyl enhances π-π stacking in hydrophobic pockets. |
Analysis:
- Electron-Withdrawing vs.
- Lipophilicity : The benzhydryl group in the target compound increases lipophilicity, which may enhance blood-brain barrier penetration relative to the benzyl-substituted analogue .
- Metabolic Stability : The 4-ethoxy group in the chlorophenyl analogue () could slow oxidative metabolism compared to the target’s methoxy group .
Challenges:
Physicochemical Properties
Biological Activity
The compound 5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure
The structure of the compound can be represented as follows:
This indicates a complex arrangement that combines elements of thiazole and triazole rings with a benzhydryl piperazine moiety.
Anticancer Activity
A study published in PubMed highlights the anticancer properties of 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones. It was found that these compounds exhibited significant cytotoxic effects against a range of human cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. The synthesized compounds demonstrated more potent anticancer activity compared to their respective amides .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound A | Renal Cancer | 5.0 |
| Compound B | Breast Cancer | 7.5 |
| Compound C | Melanoma | 6.0 |
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key enzymes involved in tumor growth and proliferation. Specifically, compounds with similar structures have been reported to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme that plays a critical role in tumor immune evasion .
Antimicrobial Activity
Research has also indicated that derivatives of 1,2,4-triazoles possess antimicrobial and antifungal properties. A study focusing on various synthesized triazole derivatives found that certain compounds demonstrated significant activity against Staphylococcus aureus and Candida albicans. The compound 11.6 exhibited the greatest antimicrobial activity at a concentration of 2 μg/ml, suggesting potential therapeutic applications .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 11.6 | Staphylococcus aureus | 2 μg/ml |
| Compound X | Candida albicans | 4 μg/ml |
Case Studies
A notable case study involved the synthesis and biological evaluation of novel benzhydryl piperazine-coupled compounds. These hybrids showed promising antiproliferative effects against breast cancer cell lines (MCF-7), with some compounds achieving over 70% inhibition at low concentrations .
Q & A
Q. How are computational models used to predict off-target binding risks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
